1-(1-Ethylpropyl)-1H-pyrazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

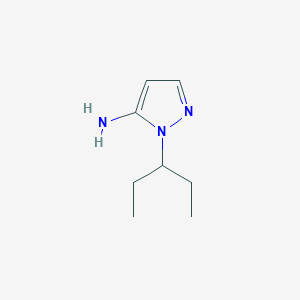

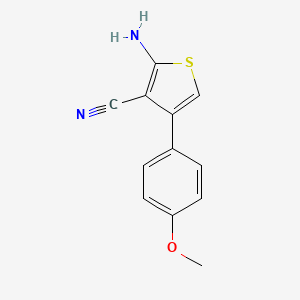

1-(1-Ethylpropyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

1-(1-Ethylpropyl)-1H-pyrazol-5-amine, a pyrazole derivative, is involved in various synthesis processes. For instance, it is utilized in the synthesis of armed pyrazoles with potential biological activity against breast cancer and microbes. The synthesis involves reactions with primary amines and is characterized by techniques such as FT-IR, UV-visible spectroscopy, and X-ray crystallography (Titi et al., 2020).

Biological Evaluation

1-Arylpyrazoles, including derivatives of this compound, have been evaluated for their pharmacological activity. These compounds have shown potential as potent σ(1) receptor antagonists. The nature of pyrazole substituents, particularly a basic amine, is crucial for activity, aligning with known receptor pharmacophores (Díaz et al., 2012).

Novel Product Synthesis

The compound plays a role in the efficient synthesis of novel heterocyclic products. This includes the synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation with activated carbonyl groups (Ghaedi et al., 2015).

Chemical Transformations

In chemical research, this compound derivatives are used in various transformations. This includes microwave-assisted direct amidation, facilitating rapid synthesis with minimal purification needs, which is advantageous for large-scale production (Milosevic et al., 2015).

Catalysis Applications

Derivatives of this compound have been used in catalysis research. For example, they play a role in the synthesis of water-soluble pyrazolate rhodium(I) complexes, highlighting their utility in organometallic chemistry (Esquius et al., 2000).

Green Chemistry

The compound is also involved in green chemistry applications. For instance, its derivatives have been used in "on-water" one-pot syntheses, emphasizing environmentally benign procedures with high yields and easy work-up, suitable for drug discovery (Noruzian et al., 2019).

Corrosion Inhibition

Bipyrazolic compounds derived from this compound have shown effectiveness as corrosion inhibitors for pure iron in acidic media. These compounds act as mixed-type inhibitors and demonstrate high inhibition efficiency (Chetouani et al., 2005).

Wirkmechanismus

Mode of Action

The mode of action of “1-(1-Ethylpropyl)-1H-pyrazol-5-amine” is currently unknown due to the lack of specific information about this compound. Many pyrazole derivatives are known to interact with their targets by forming hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the target’s conformation and function, potentially leading to a biological response.

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s difficult to summarize the affected biochemical pathways and their downstream effects. Many pyrazole derivatives are known to affect various biochemical pathways, including those involved in inflammation, cancer, and neurological disorders .

Eigenschaften

IUPAC Name |

2-pentan-3-ylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-7(4-2)11-8(9)5-6-10-11/h5-7H,3-4,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYQURHAANTNOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1C(=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588500 |

Source

|

| Record name | 1-(Pentan-3-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90206-24-9 |

Source

|

| Record name | 1H-Pyrazol-5-amine, 1-(1-ethylpropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90206-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Pentan-3-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Aminomethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B1284737.png)

![3-[(3,3-Dimethylbutanoyl)amino]-4-methylbenzoic acid](/img/structure/B1284755.png)

![1-[(Ethylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1284777.png)

![1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B1284792.png)